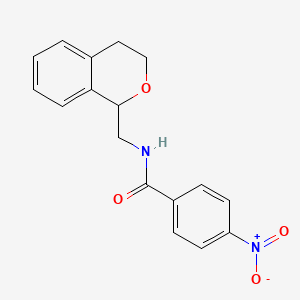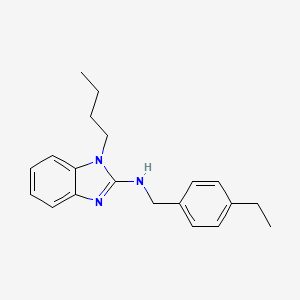![molecular formula C19H17N5O3S B11570253 3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11570253.png)
3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolothiadiazole moiety, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s structure includes a benzamide core, which is often associated with various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide typically involves multiple steps. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazolothiadiazole ring . This is followed by the coupling of the triazolothiadiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or triazolothiadiazoles.
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves its interaction with specific molecular targets. The triazolothiadiazole moiety can bind to enzymes and receptors, disrupting their normal function. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial activities.
1,3,4-Thiadiazole derivatives: Exhibits anticancer and antimicrobial properties.
Uniqueness
3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is unique due to its combined triazolothiadiazole and benzamide structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H17N5O3S |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
3,5-dimethoxy-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H17N5O3S/c1-11-21-22-19-24(11)23-18(28-19)12-5-4-6-14(7-12)20-17(25)13-8-15(26-2)10-16(9-13)27-3/h4-10H,1-3H3,(H,20,25) |
InChI-Schlüssel |
GCIADTGXTHXZOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11570171.png)
![Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11570172.png)


![(6E)-6-[3-[(E)-2-(2-chlorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11570192.png)

![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11570202.png)
![11-benzyl-5-[(Z)-2-phenylethenyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11570214.png)

![(3E)-3-[(7-ethyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11570221.png)
![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11570229.png)
![2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11570231.png)
![cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11570235.png)
![{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11570239.png)
